molecular formula C15H21NO4 B3088260 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate CAS No. 1184301-84-5

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate

Cat. No.: B3088260
CAS No.: 1184301-84-5
M. Wt: 279.33 g/mol
InChI Key: RRQGNMTVPNQIHQ-UHFFFAOYSA-N
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Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a methylbenzoate structure. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antibiotics like ceftolozane , suggesting that its targets could be bacterial cells, specifically the cell wall synthesis machinery.

Mode of Action

The presence of the tert-butoxycarbonyl (boc) group suggests it may act as a protecting group for the amino function during chemical reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the right step .

Biochemical Pathways

The compound is likely involved in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps .

Pharmacokinetics

The presence of the boc group can influence these properties by increasing the molecule’s size and altering its polarity .

Result of Action

As an intermediate in chemical synthesis, the primary result of its action is the formation of more complex molecules. In the case of ceftolozane synthesis, the compound contributes to creating a molecule with strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound is highly dependent on the conditions of the chemical reactions it’s involved in. Factors such as temperature, pH, and the presence of other reactants can significantly influence its reactivity and the stability of the Boc group . Furthermore, the compound’s stability and reactivity can also be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate typically involves the protection of an amino group using the Boc group. One common method involves the reaction of 5-aminomethyl-2-methylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for the efficient and sustainable introduction of the Boc group into various organic compounds . The use of flow microreactor systems enhances the reaction efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions can produce a variety of biaryl compounds.

Scientific Research Applications

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate is unique due to its specific structure, which combines a Boc-protected amino group with a methylbenzoate core. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection under mild conditions further enhances its utility in complex synthetic pathways .

Properties

IUPAC Name

methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQGNMTVPNQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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